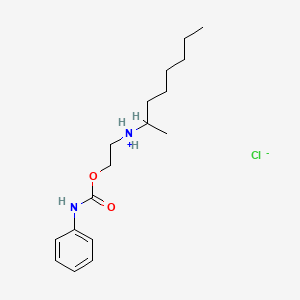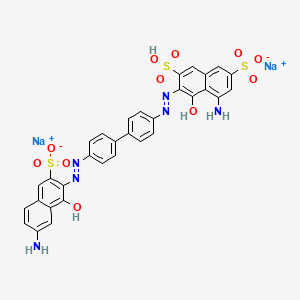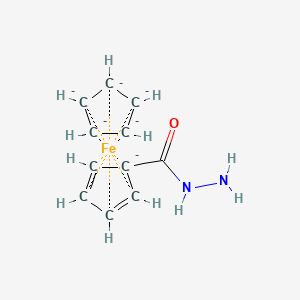
4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C8H5ClF4NO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with four fluorine atoms and an acetamido group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride typically involves the chlorosulfonation of 4-acetamido-2,3,5,6-tetrafluorobenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The reaction conditions usually include maintaining a low temperature to control the reactivity and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acid or base catalysts may be used to facilitate hydrolysis and substitution reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Formed from hydrolysis.
Substituted Benzenes: Formed from various substitution reactions.
Applications De Recherche Scientifique
4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl chloride groups into molecules.
Biology: Utilized in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. The presence of fluorine atoms enhances the electrophilicity of the sulfonyl chloride group, making it more reactive compared to non-fluorinated analogs.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrafluorobenzenesulfonyl chloride: Lacks the acetamido group but has similar reactivity due to the presence of fluorine atoms.
4-Acetamidobenzenesulfonyl chloride: Lacks the fluorine atoms but has similar functional groups.
Uniqueness
4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride is unique due to the combination of the acetamido group and the tetrafluorinated benzene ring. This combination enhances its reactivity and makes it a valuable reagent in various chemical synthesis processes.
Propriétés
Formule moléculaire |
C8H4ClF4NO3S |
|---|---|
Poids moléculaire |
305.63 g/mol |
Nom IUPAC |
4-acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H4ClF4NO3S/c1-2(15)14-7-3(10)5(12)8(18(9,16)17)6(13)4(7)11/h1H3,(H,14,15) |
Clé InChI |
KCIPRPJAZNWQTF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3,6,7,8,9-Hexahydrobenzo[g][1,4]benzodioxine-6-carboxylic acid](/img/structure/B13773338.png)





![1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)-](/img/structure/B13773358.png)

![Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate](/img/structure/B13773375.png)



